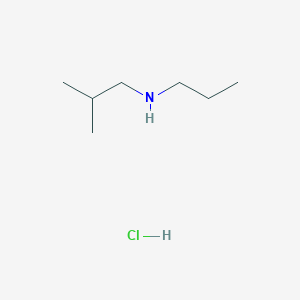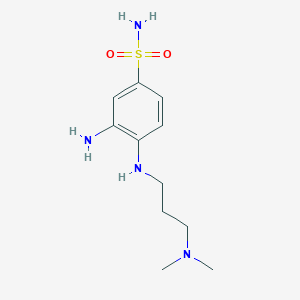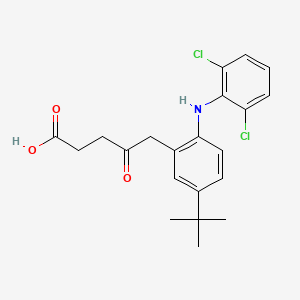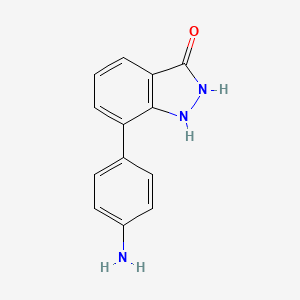![molecular formula C5H4BrNS2 B13866092 2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)
2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Analyse Des Réactions Chimiques
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole can be compared with other thiazole derivatives, such as:
2-amino-5-methylthiazole: Known for its use in the synthesis of various pharmaceuticals.
4-(2,5-dichlorothienyl)-1,3-thiazole: Studied for its antifungal and antibacterial activities.
Thiazolo[4,5-d]thiazole: Used in the synthesis of heterocyclic compounds.
The uniqueness of 2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole lies in its specific structure and the resulting chemical and biological properties .
Propriétés
Formule moléculaire |
C5H4BrNS2 |
|---|---|
Poids moléculaire |
222.1 g/mol |
Nom IUPAC |
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole |
InChI |
InChI=1S/C5H4BrNS2/c6-5-7-3-1-8-2-4(3)9-5/h1-2H2 |
Clé InChI |
SFUQJAJRXADBTM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CS1)SC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)

![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)


![2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)


![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)
